molecular formula C19H22N2O3 B7351857 (2S,3S)-N-[[4-(2-hydroxyethyl)phenyl]methyl]-2-pyridin-3-yloxolane-3-carboxamide

(2S,3S)-N-[[4-(2-hydroxyethyl)phenyl]methyl]-2-pyridin-3-yloxolane-3-carboxamide

Cat. No. B7351857
M. Wt: 326.4 g/mol
InChI Key: IUJRWGUNYVQHIZ-ZWKOTPCHSA-N
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Description

(2S,3S)-N-[[4-(2-hydroxyethyl)phenyl]methyl]-2-pyridin-3-yloxolane-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a potent inhibitor of a specific class of enzymes known as histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.

Mechanism of Action

(2S,3S)-N-[[4-(2-hydroxyethyl)phenyl]methyl]-2-pyridin-3-yloxolane-3-carboxamide inhibits this compound by binding to the active site of the enzyme and preventing it from deacetylating histones. This results in the accumulation of acetylated histones, which leads to changes in gene expression and ultimately cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of this compound. This results in changes in gene expression, which can lead to cell cycle arrest, apoptosis, and differentiation in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, which may be related to its inhibition of this compound in other cell types.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2S,3S)-N-[[4-(2-hydroxyethyl)phenyl]methyl]-2-pyridin-3-yloxolane-3-carboxamide in lab experiments is its specificity for this compound. This allows for more targeted inhibition of these enzymes compared to other HDAC inhibitors. However, this compound may have off-target effects on other enzymes, which could complicate interpretation of experimental results. Additionally, this compound is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and pharmacodynamics.

Future Directions

There are several potential future directions for research on (2S,3S)-N-[[4-(2-hydroxyethyl)phenyl]methyl]-2-pyridin-3-yloxolane-3-carboxamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound, as well as its potential applications in other disease states beyond cancer. Finally, more research is needed to understand the potential off-target effects of this compound on other enzymes and pathways.

Synthesis Methods

The synthesis of (2S,3S)-N-[[4-(2-hydroxyethyl)phenyl]methyl]-2-pyridin-3-yloxolane-3-carboxamide involves several steps, including the reaction of 3-pyridinecarboxylic acid with 2-chloroethylamine hydrochloride, followed by the reaction with 4-(hydroxymethyl)phenol. The resulting intermediate is then treated with oxalyl chloride, and the resulting acid chloride is reacted with (2S,3S)-oxolane-3-carboxamide to yield the final product.

Scientific Research Applications

(2S,3S)-N-[[4-(2-hydroxyethyl)phenyl]methyl]-2-pyridin-3-yloxolane-3-carboxamide has been extensively studied for its potential applications in the field of cancer research. This compound are known to be overexpressed in several types of cancer, and their inhibition by this compound has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for several other diseases.

properties

IUPAC Name

(2S,3S)-N-[[4-(2-hydroxyethyl)phenyl]methyl]-2-pyridin-3-yloxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c22-10-7-14-3-5-15(6-4-14)12-21-19(23)17-8-11-24-18(17)16-2-1-9-20-13-16/h1-6,9,13,17-18,22H,7-8,10-12H2,(H,21,23)/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJRWGUNYVQHIZ-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1C(=O)NCC2=CC=C(C=C2)CCO)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@H]1C(=O)NCC2=CC=C(C=C2)CCO)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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